2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole is a complex organic compound with a unique structure characterized by multiple methyl and ethyl groups attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole typically involves the condensation of appropriate pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrole derivatives with varying substituents, such as:
- 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,4-dimethyl-1H-pyrrole
- 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-5-ethyl-3,4-dimethyl-1H-pyrrole
Uniqueness
The uniqueness of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole lies in its specific arrangement of methyl and ethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H20N2 |
---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
2-[(Z)-(3,4-dimethylpyrrol-2-ylidene)methyl]-3-ethyl-4,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C15H20N2/c1-6-13-11(4)12(5)17-15(13)7-14-10(3)9(2)8-16-14/h7-8,17H,6H2,1-5H3/b14-7- |
InChI-Schlüssel |
XAOAGKQESFWSEH-AUWJEWJLSA-N |
Isomerische SMILES |
CCC1=C(NC(=C1C)C)/C=C\2/C(=C(C=N2)C)C |
Kanonische SMILES |
CCC1=C(NC(=C1C)C)C=C2C(=C(C=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.